3,8-Dinitro-1,2-dihydroacenaphthylene
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Overview
Description
3,8-Dinitro-1,2-dihydroacenaphthylene is a chemical compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs). It is characterized by its molecular formula C12H8N2O4 and a molecular weight of 244.209 g/mol . This compound is known for its unique structure, which includes two nitro groups attached to the acenaphthylene core. It is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dinitro-1,2-dihydroacenaphthylene typically involves the nitration of acenaphthylene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 3 and 8 positions of the acenaphthylene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The industrial production would likely involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,8-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,8-Diamino-1,2-dihydroacenaphthylene.
Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of acenaphthylene.
Scientific Research Applications
3,8-Dinitro-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,8-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitro-1,2-dihydroacenaphthylene
- 3,8-Dinitroacenaphthene
- 3,8-Dinitrofluoranthene
Uniqueness
3,8-Dinitro-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern and the presence of two nitro groups at the 3 and 8 positions. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,8-dinitro-1,2-dihydroacenaphthylene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-5-1-7-2-6-11(14(17)18)9-4-3-8(10)12(7)9/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBWUMCFHVIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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